

Application Notes and Protocols for Isopropanol Precipitation of DNA and RNA

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Compound of Interest

Compound Name: *Propanol*

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Introduction

Isopropanol precipitation is a fundamental technique in molecular biology for the concentration and purification of nucleic acids. This method leverages the principle that DNA and RNA are insoluble in alcohol, particularly in the presence of cations. The addition of **isopropanol** disrupts the hydration shell surrounding the nucleic acid molecules, allowing the negatively charged phosphate backbone to be neutralized by positive ions from a salt solution. This neutralization reduces the solubility of the nucleic acids, causing them to aggregate and precipitate out of solution. Subsequent centrifugation pellets the nucleic acids, which can then be washed and resuspended in a buffer of choice.

Compared to ethanol, **isopropanol** is a more effective precipitant, requiring a smaller volume to achieve the same effect.^[1] This makes it particularly useful for precipitating nucleic acids from large sample volumes.^[1] However, **isopropanol** is less volatile than ethanol and has a higher propensity to co-precipitate salts, which can interfere with downstream applications. Therefore, the choice between **isopropanol** and ethanol depends on the specific requirements of the experiment, such as sample volume, nucleic acid concentration, and the need to minimize salt contamination.

This document provides detailed protocols for DNA and RNA precipitation using **isopropanol**, a summary of quantitative data for comparison, and troubleshooting guidance.

Data Presentation

Nucleic Acid Recovery Rates

The recovery of nucleic acids during precipitation is influenced by several factors, including the type and concentration of alcohol, incubation time and temperature, and the size of the nucleic acid. The following tables summarize quantitative data on recovery rates under different conditions.

Table 1: Comparison of Nucleic Acid Recovery with Isopropanol and Ethanol.[2]

Nucleic Acid Type	Alcohol	Volume Ratio (Alcohol:Sample)	Average Recovery Rate (%)
miRNA (20 nt)	Isopropanol	0.75:1	61.25
	1:1	60.26	
	Ethanol	3:1	70.53
	4:1	74.46	
Primer (20 nt)	Isopropanol	0.75:1	41.83
	1:1	60.50	
	Ethanol	3:1	80.27
	4:1	85.28	
PCR Product (150 bp)	Isopropanol	0.75:1	44.97
	1:1	39.14	
	Ethanol	2:1	47.04
	3:1	42.02	
Plasmid	Isopropanol	0.75:1	67.97
	1:1	76.97	
	Ethanol	2:1	73.09
	3:1	78.09	

Table 2: Effect of Incubation Conditions on Nucleic Acid Recovery (using Ethanol).[2]

Nucleic Acid Type	Incubation Condition	Average Recovery Rate (%)
miRNA	-20°C overnight	61
	-20°C for 2 h	53
Primer	-20°C overnight	65
	-20°C for 2 h	48
PCR Product	-20°C overnight	33
	-20°C for 2 h	28
Plasmid	-20°C overnight	72
	-20°C for 2 h	66

Note: While this data is for ethanol, it illustrates the general trend that longer incubation at low temperatures can improve the recovery of smaller nucleic acid fragments.

Nucleic Acid Purity

The purity of the precipitated nucleic acid is assessed by measuring the absorbance ratios A260/A280 and A260/A230 using a spectrophotometer.

Table 3: Expected Purity Ratios for Nucleic Acids.[3]

Ratio	Pure DNA	Pure RNA	Indication of Contamination (Low Ratio)
A260/A280	~1.8	~2.0	Protein, phenol
A260/A230	>2.0	>2.0	Guanidine salts, carbohydrates, phenol

Experimental Protocols

Protocol 1: DNA Precipitation with Isopropanol

This protocol is suitable for the precipitation of DNA from aqueous solutions.

Materials:

- DNA sample in aqueous solution
- 3 M Sodium Acetate, pH 5.2
- 100% **Isopropanol** (room temperature)
- 70% Ethanol (ice-cold)
- Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Microcentrifuge
- Pipettes and nuclease-free tips

Procedure:

- **Salt Addition:** Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample. For example, add 10 μ L of 3 M Sodium Acetate to a 100 μ L DNA sample. Mix thoroughly by gentle vortexing or flicking the tube.
- **Isopropanol Addition:** Add 0.7 to 1 volume of room temperature 100% **isopropanol**. Mix well by inverting the tube several times until a homogenous solution is achieved. A white precipitate of DNA may become visible.
- **Incubation (Optional):** For low concentrations of DNA, incubate the mixture at room temperature for 15-30 minutes. For very low concentrations, incubation at -20°C for 1 hour to overnight can be performed, but be aware of the increased risk of salt co-precipitation.^[4]
- **Centrifugation:** Centrifuge the sample at 12,000 - 15,000 x g for 15-30 minutes at 4°C. This will pellet the DNA at the bottom of the tube. The pellet may appear as a small, glassy, or white precipitate.

- **Supernatant Removal:** Carefully decant or pipette off the supernatant without disturbing the DNA pellet.
- **Ethanol Wash:** Add 500 μ L to 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and **isopropanol**. Gently dislodge the pellet by flicking the tube.
- **Second Centrifugation:** Centrifuge at 12,000 - 15,000 x g for 5-10 minutes at 4°C.
- **Supernatant Removal:** Carefully decant or pipette off the ethanol, removing as much as possible.
- **Drying:** Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend. The pellet should be translucent or slightly white, not bone-dry.
- **Resuspension:** Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer. Gently pipette up and down to dissolve the pellet. For high molecular weight DNA, avoid vigorous vortexing to prevent shearing. Incubation at 55-65°C for 10-15 minutes can aid in resuspension.

Protocol 2: RNA Precipitation with Isopropanol

This protocol is designed for the precipitation of RNA, often following an RNA extraction procedure like TRIzol.

Materials:

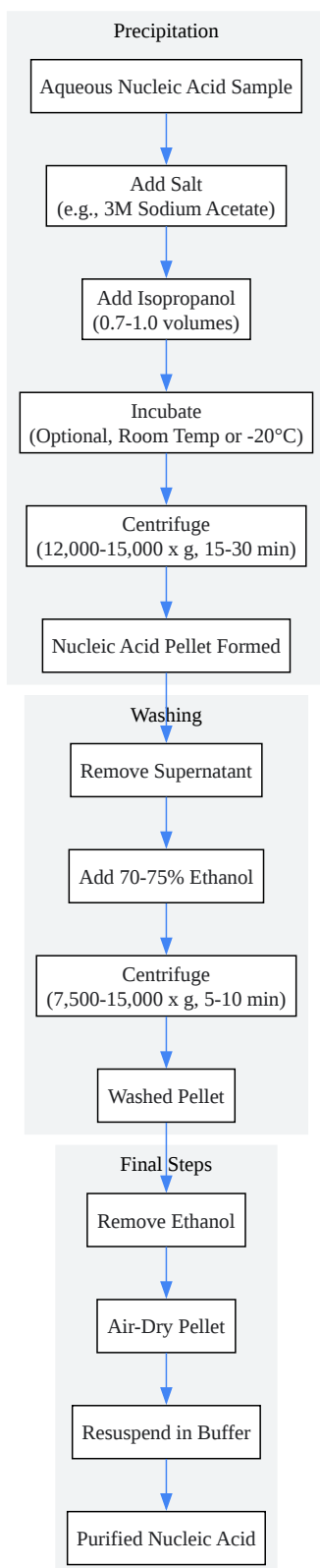
- Aqueous phase containing RNA
- 100% **Isopropanol** (room temperature)
- 75% Ethanol (prepared with nuclease-free water, ice-cold)
- Nuclease-free water or appropriate RNA storage solution
- Microcentrifuge
- Pipettes and nuclease-free tips

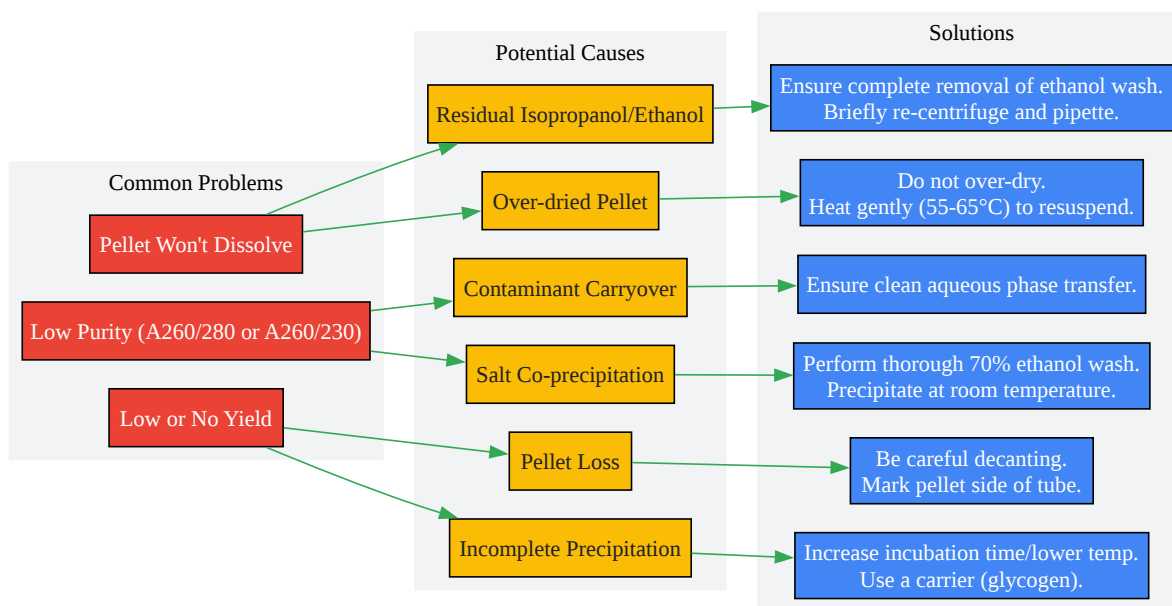
Procedure:

- **Isopropanol Addition:** To the aqueous phase containing the RNA, add an equal volume of room temperature 100% isopropanol.
- **Incubation:** Incubate at room temperature for 10 minutes. For low concentrations of RNA, the incubation time can be extended, or incubation can be performed at -20°C, but this increases the risk of salt co-precipitation.[\[5\]](#)
- **Centrifugation:** Centrifuge at 12,000 x g for 10 minutes at 4°C.[\[6\]](#) The RNA pellet will often appear as a small, gel-like or white precipitate at the bottom and side of the tube.
- **Supernatant Removal:** Carefully discard the supernatant.
- **Ethanol Wash:** Add at least 1 mL of ice-cold 75% ethanol. Vortex briefly to wash the RNA pellet.
- **Second Centrifugation:** Centrifuge at 7,500 x g for 5 minutes at 4°C.
- **Supernatant Removal:** Carefully remove the ethanol wash.
- **Drying:** Briefly air-dry the RNA pellet for 5-10 minutes. Avoid complete drying of the pellet.
- **Resuspension:** Resuspend the RNA pellet in a suitable volume of nuclease-free water by gentle pipetting. Heating to 55-60°C for 10-15 minutes can help dissolve the RNA.

Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols for Isopropanol Precipitation of DNA and RNA]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129219#using-isopropanol-for-dna-and-rna-precipitation-protocols]

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